molecular formula C20H17ClFN3O5S B14988103 5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B14988103
M. Wt: 465.9 g/mol
InChI Key: WDSCQUQZYRPBKY-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, fluorophenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methanesulfonyl chloride, and fluorobenzene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(4-fluorophenyl)pyrimidine-4-carboxamide: Shares the pyrimidine core and similar functional groups.

    N-(2,5-Dimethoxyphenyl)-2-(4-fluorophenyl)methanesulfonamide: Contains the dimethoxyphenyl and fluorophenyl groups.

Uniqueness

5-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H17ClFN3O5S

Molecular Weight

465.9 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O5S/c1-29-14-7-8-17(30-2)16(9-14)24-19(26)18-15(21)10-23-20(25-18)31(27,28)11-12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

WDSCQUQZYRPBKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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